

Introduction: The Role of Amino-PEG19-amine in Advanced Bioconjugation

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Compound of Interest

Compound Name: Amino-PEG19-amine

Cat. No.: B1612433

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PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to molecules such as proteins, peptides, or nanoparticles, is a cornerstone strategy in drug development.^[1]^[2] This modification can significantly enhance the therapeutic properties of a molecule by improving its solubility, increasing its stability against enzymatic degradation, prolonging its circulatory half-life, and reducing its immunogenicity.^[1]^[2]

Amino-PEG19-amine is a homobifunctional, monodisperse PEG linker that plays a crucial role in this field. It consists of a hydrophilic chain of 19 ethylene glycol units capped at both ends by primary amine groups.^[3]^[4] These terminal amines serve as reactive handles for covalently linking two molecules, making it an effective crosslinking agent.^[5] The defined length of the PEG spacer allows for precise control over the distance between the conjugated molecules, while its hydrophilic nature imparts favorable physicochemical properties to the final conjugate.^[3]^[6]

This guide provides a comprehensive overview of the fundamental principles, chemical properties, and experimental protocols for utilizing **Amino-PEG19-amine** in bioconjugation, aimed at professionals in research and drug development.

Core Principles and Chemical Properties

Amino-PEG19-amine is a versatile reagent whose utility is grounded in the reactivity of its terminal primary amine groups. These amines are nucleophilic and readily react with specific functional groups to form stable, covalent bonds.^[7]^[8]

Physicochemical Characteristics

The distinct properties of **Amino-PEG19-amine** make it a valuable tool for bioconjugation.

Property	Value	Reference
Chemical Name	O,O'-Bis(2-aminoethyl)octadecaethylene glycol	[9]
CAS Number	1260522-55-1	[3][4]
Molecular Formula	C40H84N2O19	[3][4]
Molecular Weight	897.11 g/mol	[3][4]
Purity	Typically >95%	[6][8]
Structure	H2N-(CH2CH2O)19-CH2CH2-NH2	N/A
Appearance	White solid or viscous oil	N/A
Solubility	Soluble in water and most organic solvents	[3]

Key Bioconjugation Reactions

The two primary amines on the **Amino-PEG19-amine** molecule enable its use as a crosslinker, primarily through reactions with carboxylic acids and activated esters like N-hydroxysuccinimide (NHS) esters.

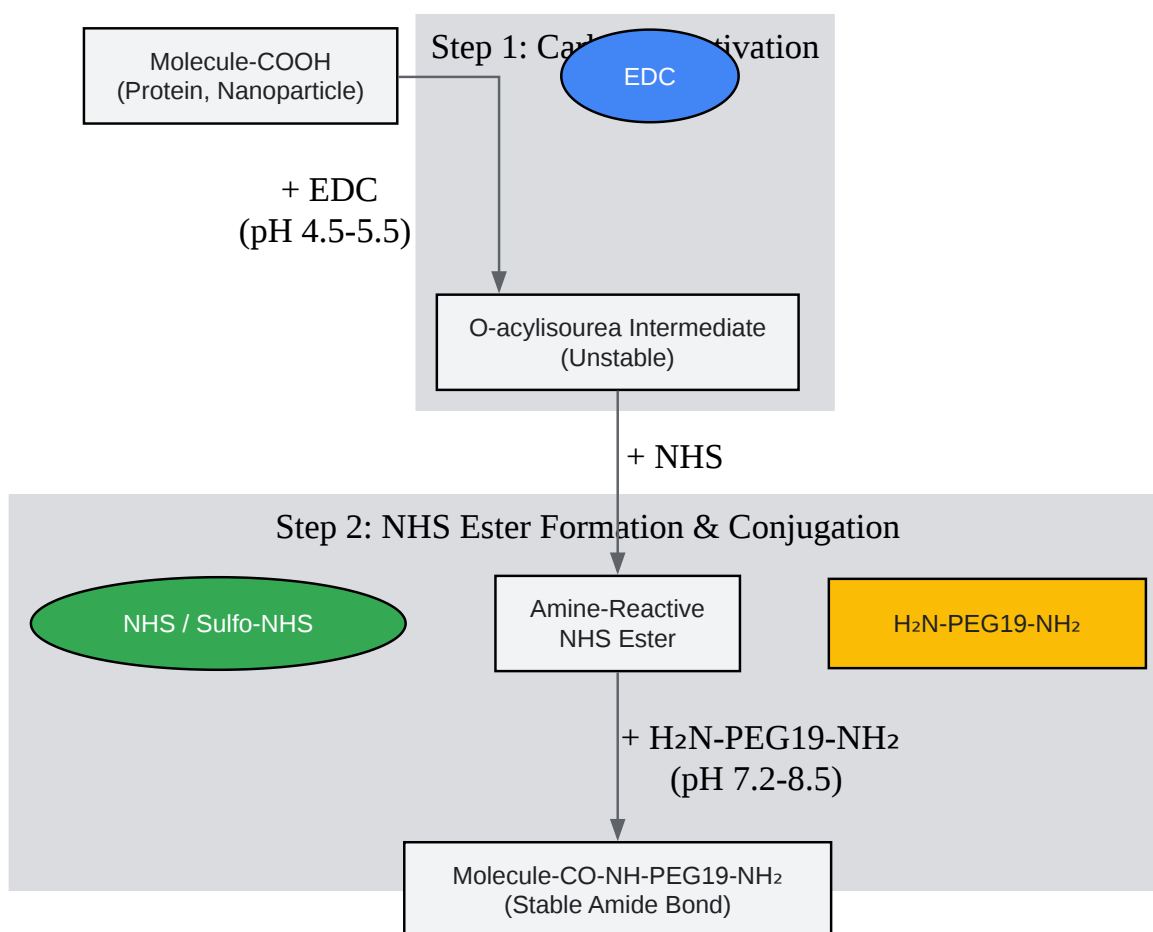
Reaction with Carboxylic Acids via Carbodiimide Chemistry

The conjugation of amines to carboxylic acids requires the activation of the carboxyl group to make it susceptible to nucleophilic attack. The most common method employs a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[2][10]

The process is a two-step reaction:

- Activation: EDC reacts with a carboxyl group to form a highly reactive but unstable O-acylisourea intermediate.[2]
- Stabilization and Conjugation: NHS reacts with the intermediate to form a more stable, amine-reactive NHS ester. This activated molecule then readily reacts with the primary amine of **Amino-PEG19-amine** to form a stable amide bond.[2]

The optimal pH for EDC-mediated activation is typically acidic (pH 4.5–5.5), while the subsequent reaction with the amine is most efficient at a pH range of 7.2–8.5.[10][11]



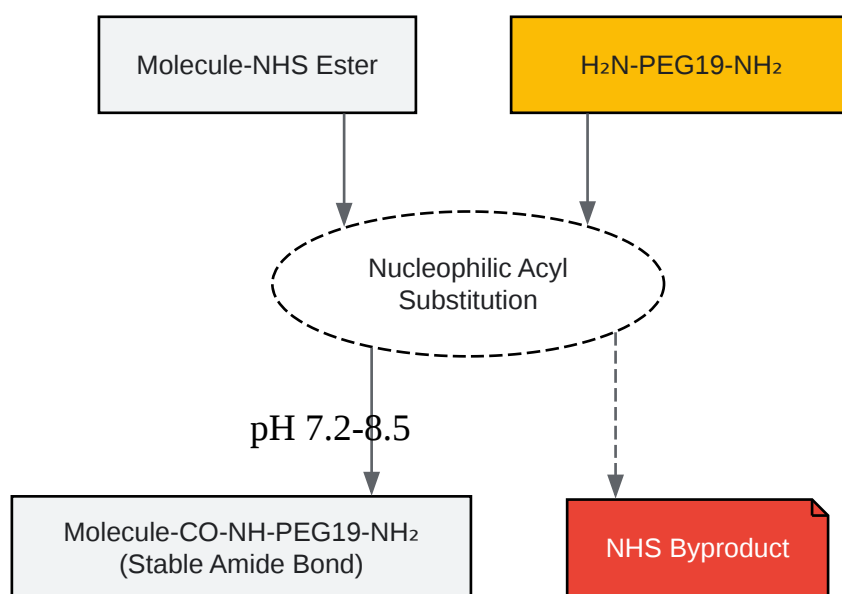
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Diagram 1: Workflow for conjugating **Amino-PEG19-amine** to a carboxyl group using EDC/NHS chemistry.

Reaction with N-hydroxysuccinimide (NHS) Esters

The reaction between a primary amine and an NHS ester is one of the most common and efficient bioconjugation methods.[12][13] It proceeds via a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the ester.[12] This one-step reaction forms a stable amide bond and releases NHS as a byproduct.[12][13]

This reaction is highly specific for primary amines and occurs under mild conditions.[12] The optimal pH is between 7.2 and 8.5.[12][14] At a lower pH, the amine group is protonated and thus not sufficiently nucleophilic. At a higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the overall yield of the desired conjugate.[12]



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Diagram 2: Reaction workflow for conjugating **Amino-PEG19-amine** to an NHS ester.

Summary of Reaction Conditions

Parameter	Reaction with Carboxylic Acids (EDC/NHS)	Reaction with NHS Esters
Activating Agent(s)	EDC, NHS (or Sulfo-NHS)	None required
Optimal pH (Activation)	4.5 - 5.5	N/A
Optimal pH (Conjugation)	7.2 - 8.5	7.2 - 8.5
Typical Temperature	4°C to Room Temperature	4°C to Room Temperature
Typical Reaction Time	2 - 24 hours	1 - 4 hours
Bond Formed	Amide	Amide

Detailed Experimental Protocols

The following protocols provide a general framework for using **Amino-PEG19-amine**. Optimization may be required based on the specific properties of the molecule to be conjugated.

Protocol 1: Conjugation to a Carboxyl-Containing Protein via EDC/NHS Chemistry

This protocol describes the crosslinking of a protein using its available carboxyl groups (from aspartic or glutamic acid residues).

Materials:

- Protein solution (in amine-free buffer, e.g., MES or PBS)
- Amino-PEG19-amine**
- Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.5-5.5
- Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- NHS (N-hydroxysuccinimide) or Sulfo-NHS

- Quenching Solution: 1 M Tris-HCl or 1 M hydroxylamine, pH 8.0
- Desalting column or dialysis cassettes for buffer exchange and purification

Procedure:

- Buffer Exchange: If the protein is in a buffer containing primary amines (like Tris), exchange it into the Activation Buffer.
- Activation of Carboxyl Groups:
 - Dissolve the protein in the Activation Buffer to a concentration of 1-10 mg/mL.
 - Prepare fresh 10 mM solutions of EDC and NHS in anhydrous DMF or DMSO.
 - Add a 10- to 50-fold molar excess of EDC and NHS to the protein solution.[\[2\]](#) Incubate for 15-60 minutes at room temperature with gentle stirring.[\[12\]](#)
- Conjugation with **Amino-PEG19-amine**:
 - Immediately after activation, remove excess EDC and NHS byproducts using a desalting column equilibrated with Conjugation Buffer (pH 7.2-7.5).
 - Dissolve **Amino-PEG19-amine** in Conjugation Buffer.
 - Add a 2- to 10-fold molar excess of the **Amino-PEG19-amine** solution to the activated protein solution. The precise ratio will determine the degree of crosslinking and should be optimized.
 - Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.[\[12\]](#)
- Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM. Incubate for 30 minutes at room temperature to hydrolyze any unreacted NHS esters.[\[2\]](#)[\[12\]](#)
- Purification: Remove unreacted PEG linker and quenching reagents by dialysis, size-exclusion chromatography (SEC), or ion-exchange chromatography (IEX).[\[2\]](#)

Protocol 2: Conjugation to an NHS Ester-Functionalized Molecule

This protocol outlines the reaction of **Amino-PEG19-amine** with a molecule that has been pre-functionalized with an NHS ester.

Materials:

- NHS ester-functionalized molecule
- **Amino-PEG19-amine**
- Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.5
- Anhydrous solvent (DMF or DMSO)
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Purification system (e.g., dialysis, SEC)

Procedure:

- Prepare Reagents:
 - Dissolve the NHS ester-functionalized molecule in the Reaction Buffer to a final concentration of 1-10 mg/mL.[\[12\]](#)
 - Immediately before use, prepare a 10 mM stock solution of **Amino-PEG19-amine** in anhydrous DMF or DMSO.[\[12\]](#) The NHS ester group is moisture-sensitive and can hydrolyze, so reagents should be prepared fresh.[\[14\]](#)[\[15\]](#)
- Conjugation Reaction:
 - Add the **Amino-PEG19-amine** stock solution to the solution of the NHS ester molecule. A common starting point is a 1.5- to 2-fold molar excess of the PEG linker.
 - Ensure the final concentration of the organic solvent (DMF/DMSO) does not exceed 10% of the total reaction volume to prevent denaturation if working with proteins.[\[12\]](#)

- Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C.[12]
- Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to ensure any unreacted NHS esters are hydrolyzed.[12]
- Purification: Purify the final conjugate using an appropriate method, such as dialysis or SEC, to remove reaction byproducts and excess unreacted reagents.[15]

Characterization of PEGylated Conjugates

After synthesis and purification, it is critical to characterize the resulting conjugate to confirm successful PEGylation and determine its properties.

- SDS-PAGE: A simple method to visualize an increase in the molecular weight of a protein after PEGylation.
- Mass Spectrometry (MALDI-TOF or ESI-MS): Provides an accurate measurement of the molecular weight of the conjugate, allowing for the determination of the degree of PEGylation (the number of PEG chains attached).[16]
- High-Performance Liquid Chromatography (HPLC): Techniques like Size-Exclusion (SEC-HPLC) or Reversed-Phase (RP-HPLC) can be used to separate the PEGylated product from unreacted starting materials and to assess purity.[16][17]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to determine the degree of PEGylation by comparing the integrals of proton signals from the PEG chain and the protein.
[18]

Applications and Benefits

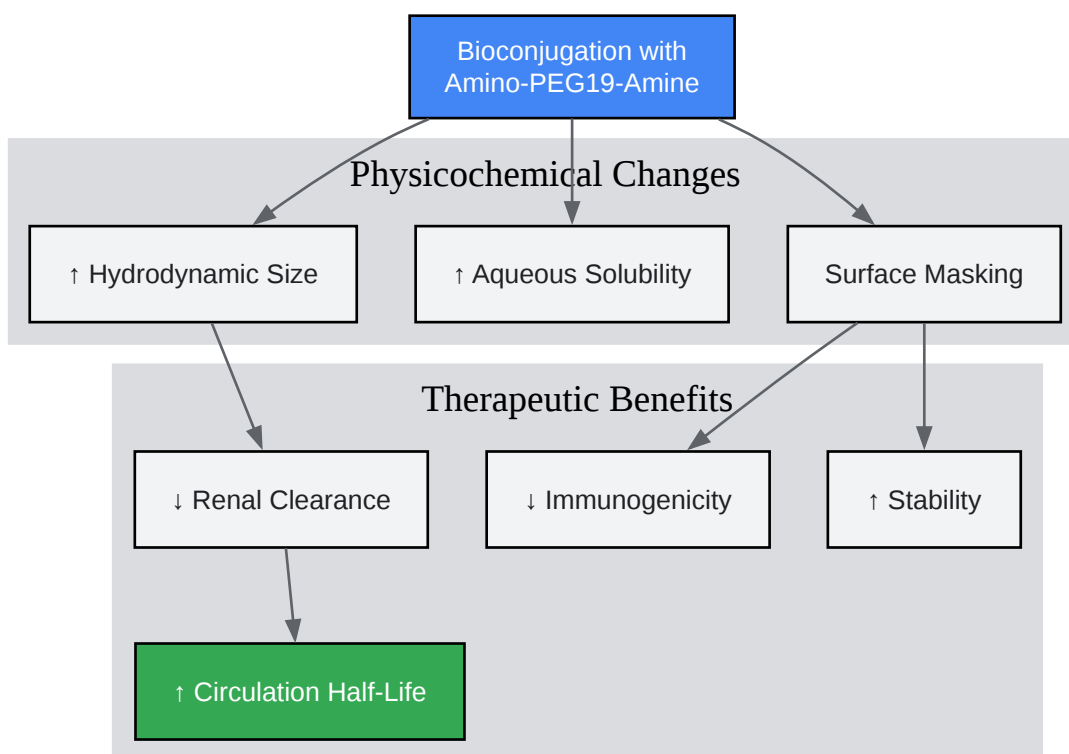
The use of **Amino-PEG19-amine** as a crosslinker offers numerous advantages in biopharmaceutical development.

- Improved Pharmacokinetics: PEGylation increases the hydrodynamic size of molecules, reducing their clearance by the kidneys and prolonging their circulation time in the body.[1]
[19]

- **Enhanced Stability:** The PEG chain can shield the conjugated molecule from proteolytic enzymes, increasing its stability.[\[1\]](#)
- **Reduced Immunogenicity:** The flexible PEG chain can mask epitopes on a protein's surface, reducing its potential to elicit an immune response.[\[1\]](#)[\[2\]](#)
- **Increased Solubility:** The hydrophilic nature of the PEG chain significantly enhances the aqueous solubility of hydrophobic molecules.[\[3\]](#)[\[5\]](#)

These benefits translate to a wide range of applications, including:

- **Drug Delivery:** Functionalizing nanoparticles and liposomes to create "stealth" delivery systems that evade the immune system.[\[19\]](#)[\[20\]](#)[\[21\]](#)
- **Antibody-Drug Conjugates (ADCs):** Acting as a flexible, hydrophilic linker between an antibody and a cytotoxic payload.[\[5\]](#)[\[6\]](#)
- **Protein and Peptide Modification:** Improving the therapeutic profile of protein-based drugs.[\[1\]](#)[\[16\]](#)
- **Biomaterial Science:** Crosslinking polymers to form hydrogels for tissue engineering and controlled release applications.



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Diagram 3: Logical flow from PEGylation to enhanced therapeutic benefits.

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